molecular formula C6H10F2O5 B1255790 5-Fluoro-beta-L-gulosyl fluoride

5-Fluoro-beta-L-gulosyl fluoride

Cat. No.: B1255790
M. Wt: 200.14 g/mol
InChI Key: MGHYRMVVRYCAON-URLGYRAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-beta-L-gulosyl fluoride is a powerful mechanism-based reagent specifically designed for the study of retaining alpha-mannosidases. This compound functions as a catalytic mechanism probe by enabling the steady-state trapping of a glycosyl-enzyme intermediate. This trapping allows for the subsequent identification of the catalytic nucleophile residue within the enzyme's active site through proteolytic digestion and mass spectrometric analysis . This approach has been successfully used to identify Asp197 as the catalytic nucleophile in bovine kidney lysosomal alpha-mannosidase and a conserved aspartic acid in jack bean alpha-mannosidase, thereby validating the latter as a model for pharmaceutically relevant family 38 enzymes . The reagent exhibits high affinity for its target enzymes, with reported inhibition constants (K i ) in the micromolar range, making it a potent inactivator . The primary research application of this compound is in enzymology and glycobiology for the specific, mechanism-based inactivation of alpha-mannosidases. It has been instrumental in characterizing the active site structure of these enzymes, which play key roles in glycoprotein processing and are emerging as targets for anti-cancer therapy development . Its utility is confirmed in structural studies, as it is a bound ligand in Alpha-mannosidase 2 structures in the Protein Data Bank (PDB) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10F2O5

Molecular Weight

200.14 g/mol

IUPAC Name

(2R,3S,4R,5S,6R)-2,6-difluoro-2-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C6H10F2O5/c7-5-3(11)2(10)4(12)6(8,1-9)13-5/h2-5,9-12H,1H2/t2-,3+,4+,5+,6+/m1/s1

InChI Key

MGHYRMVVRYCAON-URLGYRAOSA-N

Isomeric SMILES

C([C@]1([C@H]([C@@H]([C@@H]([C@H](O1)F)O)O)O)F)O

Canonical SMILES

C(C1(C(C(C(C(O1)F)O)O)O)F)O

Synonyms

5-fluoro-beta-L-gulosyl fluoride
5-fluoro-gulosyl fluoride

Origin of Product

United States

Enzymatic Interactions and Inhibition Kinetics

5-Fluoro-beta-L-Gulosyl Fluoride (B91410) as a Mechanism-Based Inhibitor

5-Fluoro-beta-L-gulosyl fluoride is a pivotal compound in the study of glycoside hydrolases, acting as a mechanism-based inhibitor. nih.govresearchgate.net Its inhibitory action stems from its ability to trap the glycosyl-enzyme intermediate, a key step in the double displacement mechanism employed by retaining glycosidases. nih.govresearchgate.net This trapping effectively blocks the enzyme's active site, leading to time-dependent inactivation. nih.govresearchgate.netresearchgate.net The fluorine atom at the C-5 position plays a crucial role in this process. Unlike the replacement of a hydroxyl group with fluorine at other positions, which can disrupt important hydrogen-bonding interactions, the 5-fluoro substitution does not have this drawback. researchgate.net This structural feature allows 5-fluoro glycosides to often exhibit higher rates of both glycosylation and deglycosylation compared to their 2-deoxy-2-fluoro counterparts. researchgate.net

The mechanism involves the formation of a covalent bond between the anomeric carbon of the inhibitor and a nucleophilic residue in the enzyme's active site. nih.govresearchgate.netresearchgate.net The stability of this 5-fluoro-glycosyl-enzyme intermediate is significantly enhanced, effectively taking the enzyme out of its catalytic cycle. nih.govresearchgate.net This property has made this compound and related 5-fluoro glycosides invaluable tools for identifying catalytic nucleophiles in a variety of glycosidases. nih.govresearchgate.netubc.canih.gov By digesting the labeled enzyme and analyzing the resulting peptides using techniques like mass spectrometry, researchers can pinpoint the exact amino acid residue involved in catalysis. nih.govresearchgate.netubc.ca

Specificity and Potency Against Glycoside Hydrolases (Glycosidases)

This compound demonstrates a notable degree of specificity in its interactions with different classes of glycoside hydrolases. This specificity is largely dictated by the stereochemistry of the sugar ring and the configuration of its hydroxyl groups, which determine how well the inhibitor fits into the active site of a particular enzyme.

Interactions with Alpha-Mannosidases

Jack bean alpha-mannosidase has served as a crucial model system for understanding the enzymatic activity of mammalian mannosidases, which are of significant pharmaceutical interest but are often difficult to obtain in large quantities. nih.govresearchgate.net This enzyme hydrolyzes terminal α-mannosidic linkages with a net retention of the anomeric configuration, indicating a double displacement mechanism that proceeds through a mannosyl-enzyme intermediate. nih.govresearchgate.net

This compound has been shown to be a potent mechanism-based inhibitor of jack bean alpha-mannosidase. nih.govresearchgate.net It exhibits a high affinity for the enzyme, with a reported inhibition constant (Ki) of 86 µM. nih.govresearchgate.net This inhibitor functions by trapping the glycosyl-enzyme intermediate, a characteristic of mechanism-based inhibitors. nih.govresearchgate.net The stability of this trapped intermediate allows for its isolation and subsequent analysis.

Through the use of this compound, researchers successfully labeled the active site nucleophile of jack bean alpha-mannosidase. nih.govresearchgate.net After proteolytic digestion of the labeled enzyme, the modified peptide was identified using electrospray ionization tandem mass spectrometry. nih.govresearchgate.net The labeled peptide contained the sequence Gly-Trp-Gln-Ile-Asp-Pro-Phe-Gly-His-Ser, with the aspartic acid residue being the catalytic nucleophile. nih.govresearchgate.net This finding was instrumental in assigning jack bean alpha-mannosidase to glycoside hydrolase family 38. nih.govresearchgate.net

Enzyme Inhibitor Inhibition Constant (Ki)
Jack Bean Alpha-MannosidaseThis compound86 µM

This table presents the inhibition constant of this compound against Jack Bean Alpha-Mannosidase.

The insights gained from studying jack bean alpha-mannosidase have significant implications for understanding its mammalian counterparts. The amino acid sequence containing the catalytic aspartate nucleophile identified in jack bean alpha-mannosidase shows a high degree of similarity to regions in mammalian lysosomal and Golgi alpha-mannosidases. nih.govresearchgate.net These mammalian enzymes are also classified under glycoside hydrolase family 38 (or class II alpha-mannosidases), where the identified aspartate residue is completely conserved. nih.govresearchgate.net This conservation underscores the validity of using jack bean alpha-mannosidase as a model system and suggests that this compound and similar inhibitors could be effective tools for studying these medically relevant mammalian enzymes. nih.govresearchgate.net Mammalian alpha-mannosidases are involved in the processing and degradation of N-glycans, and their dysfunction can lead to lysosomal storage diseases. oup.comnih.gov

Interactions with Beta-Glucosidases

While this compound is a potent inhibitor of certain alpha-mannosidases, its interaction with beta-glucosidases is less pronounced. The specificity of glycoside hydrolases is highly dependent on the configuration of the sugar substrate. Beta-glucosidases recognize and cleave beta-linked glucose residues. The gulo-configuration of this compound differs significantly from the gluco-configuration that beta-glucosidases are adapted to bind. This structural mismatch in the arrangement of hydroxyl groups on the sugar ring results in a much weaker interaction with the active site of beta-glucosidases, making it a poor inhibitor for this class of enzymes. However, other 5-fluoro glycosides with a gluco-configuration have been developed as mechanism-based inhibitors for both alpha- and beta-glucosidases. ubc.ca

Interactions with Beta-Glucuronidases

Similar to beta-glucosidases, the interaction of this compound with beta-glucuronidases is not expected to be significant due to substrate specificity. Beta-glucuronidases act on beta-glucuronic acid residues. The gulo-configuration of this compound does not fit well into the active site of beta-glucuronidases. However, a related compound, 5-fluoro-beta-D-glucopyranosyluronic acid fluoride, has been synthesized and successfully used as a mechanism-based inactivator of Escherichia coli beta-glucuronidase. researchgate.netubc.ca This inhibitor led to the identification of glutamic acid 504 as the catalytic nucleophile in this enzyme. researchgate.netubc.ca This demonstrates the principle that while this compound itself is not an effective inhibitor of beta-glucuronidases, the 5-fluoro-sugar fluoride scaffold can be adapted to target these enzymes by using the correct sugar configuration.

Kinetic Characterization of Enzyme Inhibition

The characterization of enzyme inhibition by compounds like this compound involves a detailed kinetic analysis to determine the nature and efficiency of the inhibition.

The inhibition constant, Ki', is a critical parameter that quantifies the potency of an inhibitor. For mechanism-based inactivators, this value is often derived from the analysis of the kinetics of enzyme inactivation. While specific Ki' values for this compound are not extensively documented in publicly available literature, related compounds have been studied. For example, the analogous 5-fluoro-beta-D-glucopyranosyluronic acid fluoride has been shown to be a potent inactivator of E. coli beta-glucuronidase, with kinetic parameters indicating a strong interaction. nih.gov The determination of Ki' for this compound would require specific experimental investigation with purified alpha- and beta-glucosidases.

A hallmark of mechanism-based inhibitors is the time-dependent loss of enzyme activity. This occurs as the inhibitor is processed by the enzyme, leading to the formation of a long-lived, covalently modified enzyme species. The rate of this inactivation is typically pseudo-first-order at a given inhibitor concentration. Studies on other 5-fluorinated glycosides have demonstrated this characteristic time-dependent inactivation profile. nih.gov The rate of inactivation is a key indicator of the inhibitor's efficiency and is crucial for understanding its mode of action.

The underlying mechanism for the inhibitory activity of 5-fluorinated glycosyl fluorides is the trapping of the enzyme in a steady-state, covalent intermediate. In a typical glycosidase reaction, the formation and hydrolysis of the glycosyl-enzyme intermediate are rapid. However, the C5-fluorine substituent dramatically slows the hydrolysis (deglycosylation) step. This leads to the accumulation of the covalent 5-fluoro-glycosyl-enzyme complex, effectively taking the enzyme out of its catalytic cycle. This "trapping" is a powerful tool for studying enzyme mechanisms and for designing potent and long-lasting inhibitors. The stability of this trapped intermediate can be such that the enzyme is considered irreversibly inactivated for practical purposes.

Mechanistic Elucidation of Glycosyl Transfer Reactions

Probing Glycosidase Reaction Mechanisms

Mechanism-based inhibitors are compounds that are chemically stable on their own but become reactive when processed by a specific enzyme's catalytic machinery. oup.comoup.com This characteristic makes them ideal for studying enzyme mechanisms. 5-Fluoro-beta-L-gulosyl fluoride (B91410) and similar compounds have been designed to exploit the catalytic cycle of glycosidases to gain insight into their function. nih.govnih.gov

Many glycosidases, known as "retaining" glycosidases, cleave glycosidic bonds while preserving the stereochemistry at the anomeric carbon of the sugar. nih.govcazypedia.org This is achieved through a two-step, double displacement mechanism. nih.govresearchgate.net

In the first step, termed glycosylation, a carboxylic acid residue in the enzyme's active site (typically aspartate or glutamate) acts as a nucleophile. cazypedia.org It attacks the anomeric carbon of the substrate, displacing the aglycone (the non-sugar portion) and forming a covalent glycosyl-enzyme intermediate. nih.govcazypedia.org Simultaneously, a second acidic residue in the active site acts as a general acid catalyst, protonating the glycosidic oxygen to facilitate the departure of the leaving group. nih.gov

The second step, known as deglycosylation, involves the hydrolysis of the covalent intermediate. cazypedia.org The same residue that previously acted as an acid catalyst now functions as a general base, activating a water molecule. oup.com This activated water molecule then attacks the anomeric carbon of the glycosyl-enzyme intermediate, cleaving the covalent bond and releasing the sugar with its original anomeric configuration. oup.comcazypedia.org This process proceeds through two oxocarbenium ion-like transition states. oup.com

A key feature of the double displacement mechanism is the formation of a covalent glycosyl-enzyme intermediate. oup.comnih.gov Under normal catalytic conditions, this intermediate is transient and rapidly hydrolyzed. However, specially designed mechanism-based inhibitors can trap this intermediate, allowing for its detection and study. nih.govnih.gov

5-Fluoro-beta-L-gulosyl fluoride is an example of such a mechanism-based inhibitor. nih.govnih.gov The presence of an electron-withdrawing fluorine atom, in this case at the C-5 position, destabilizes the oxocarbenium ion-like transition states that occur during both the glycosylation and deglycosylation steps. acs.orgnih.gov This dramatically slows down the rate of the reaction, particularly the second step (deglycosylation). nih.gov When a retaining glycosidase reacts with a 5-fluoroglycosyl fluoride, the initial glycosylation step can still occur, but the resulting 5-fluoroglycosyl-enzyme intermediate is significantly more stable and resistant to hydrolysis. nih.govubc.ca This leads to the accumulation of the trapped covalent intermediate, effectively inactivating the enzyme and providing a stable complex for further analysis. nih.gov

Identification of Catalytic Nucleophiles in Glycosidases

One of the most significant applications of mechanism-based inhibitors like this compound is the identification of the specific amino acid residue that acts as the catalytic nucleophile in the enzyme's active site. nih.gov By trapping the enzyme in its covalent intermediate state, the inhibitor becomes permanently attached to the nucleophilic residue. oup.comoup.com

A notable example is the use of this compound to identify the catalytic nucleophile in jack bean α-mannosidase. nih.govnih.gov This demonstrated the utility of 5-fluorinated sugars in probing enzyme active sites. Similarly, 5-fluoro-α-D-glucopyranosyl fluoride was used to trap a glycosyl-enzyme intermediate and identify the catalytic nucleophile in Aspergillus niger α-glucosidase. nih.govubc.ca

EnzymeInhibitor UsedIdentified Catalytic Nucleophile
Jack bean α-mannosidaseThis compoundAspartic Acid
Aspergillus niger α-glucosidase5-fluoro-α-D-glucopyranosyl fluorideAsp-224
Green coffee bean α-galactosidase5-fluoro-α-D-galactosyl fluorideAspartic Acid

Once the enzyme is covalently labeled by the inhibitor, researchers can employ various protein chemistry techniques to pinpoint the exact location of the modification.

Peptide mapping is a powerful technique used to identify proteins and locate modifications. creative-proteomics.com The process begins with the enzymatic digestion of the labeled protein, typically using a protease like trypsin, which cleaves the protein into smaller, more manageable peptides. creative-proteomics.comsigmaaldrich.com

This mixture of peptides is then separated, often using liquid chromatography (LC), and analyzed by mass spectrometry (MS). nih.gov By comparing the peptide map of the labeled enzyme with that of the unlabeled native enzyme, a unique peptide—one with a mass increased by that of the inhibitor—can be identified. peakproteins.com

Tandem mass spectrometry (MS/MS) is then used to sequence this labeled peptide. nih.gov The peptide is fragmented in the mass spectrometer, and the resulting fragment ions provide the amino acid sequence. This allows for the precise identification of the specific amino acid residue to which the 5-fluoroglycosyl moiety is attached, thus revealing the catalytic nucleophile. nih.govubc.ca For instance, in the study of Aspergillus niger α-glucosidase, liquid chromatography/MS mapping was used to isolate the labeled peptide, and subsequent fragmentation analysis by tandem MS yielded the sequence WYDMSE, with the label definitively located on the aspartic acid residue (D). nih.govubc.ca

Edman degradation is a classic chemical method for sequencing amino acids in a peptide from the N-terminus. wikipedia.orglibretexts.org In this procedure, the N-terminal amino acid is reacted with phenyl isothiocyanate (PITC). youtube.compressbooks.pub The resulting derivative is then cleaved from the peptide chain under acidic conditions, forming a stable phenylthiohydantoin (PTH)-amino acid, which can be identified chromatographically. wikipedia.orgpressbooks.pub

This process is repeated sequentially, removing one amino acid at a time from the N-terminus of the isolated, labeled peptide. libretexts.org While largely superseded by mass spectrometry for primary sequencing, Edman degradation can be used to confirm the sequence of the labeled peptide identified by MS. oup.com It has been a cornerstone in protein chemistry for identifying active site residues following covalent labeling. nih.gov The limitation of this method is that it cannot sequence peptides longer than 50-60 residues and will not work if the N-terminus is chemically modified. wikipedia.org

Identification of Specific Catalytic Residues (e.g., Aspartic Acid, Glutamate)

The catalytic activity of many glycosyltransferases and glycosidases relies on strategically positioned acidic amino acid residues, such as aspartic acid and glutamate (B1630785), within their active sites. mdpi.com These residues function as proton donors and acceptors, playing crucial roles in substrate binding and the catalytic reaction mechanism. mdpi.com Their carboxylate side chains are well-suited to act as general bases, deprotonating the acceptor's hydroxyl group, or as nucleophiles, attacking the anomeric carbon of the donor substrate. mdpi.comnih.gov

The strategic placement of a fluorine atom at the C-5 position of a glycosyl donor, as in 5-fluoro-glycosyl fluorides, serves as a powerful tool for probing these enzymatic mechanisms. These fluorinated probes can lead to the formation of a stable, covalent glycosyl-enzyme intermediate, effectively trapping the complex and allowing for the identification of the specific catalytic residue involved. A prominent example of this is the use of 5-fluoro-β-D-glucopyranosyluronic acid fluoride to study Escherichia coli β-glucuronidase. ubc.ca Incubation of the enzyme with this probe resulted in its time-dependent inactivation through the formation of a covalent 5-fluoro-α-D-glucopyranosyluronic acid-enzyme complex. ubc.ca Through subsequent peptic digestion and analysis by liquid chromatography coupled with mass spectrometry, the modified peptide was identified, pinpointing Glutamate-504 (Glu504) as the catalytic nucleophile. ubc.ca

Site-directed mutagenesis studies on other glycosyltransferases further underscore the critical role of these conserved acidic residues. In studies on maize starch synthase, mutating conserved aspartate and glutamate residues significantly impacted enzyme activity and substrate affinity, providing strong evidence for their direct involvement in catalysis or substrate binding. nih.gov

Table 1: Impact of Mutagenesis of Acidic Residues on Maize Starch Synthase IIb-2 Activity

Residue ChangeEffect on Activity/AffinityImplication
D21N 4% of wild-type activity; 10-fold decrease in affinity for ADPGlc.The negative charge of Aspartate-21 is crucial for ADPGlc binding. nih.gov
D139N No detectable enzyme activity.Aspartate-139 is essential for catalytic function. nih.gov
E391N No detectable enzyme activity.Glutamate-391 is essential for catalytic function. nih.gov
E391D 9-fold increase in K(m) for ADPGlc.The specific structure of the glutamate side chain is important for substrate binding. nih.gov

Comparison with Other Fluorinated Glycosyl Probes (e.g., 2-Deoxy-2-fluoroglycosyl Fluorides)

Fluorinated carbohydrates are invaluable probes for studying enzyme mechanisms, with the position of the fluorine atom determining the specific type of mechanistic information that can be obtained. Both 5-fluoro-glycosyl fluorides and 2-deoxy-2-fluoroglycosyl fluorides are effective tools, but they operate on different principles and reveal different aspects of the catalytic cycle.

The primary distinction lies in the electronic effect of the fluorine substituent relative to the reaction center at the anomeric carbon (C-1). In 2-deoxy-2-fluoroglycosyl fluorides, the strongly electron-withdrawing fluorine at C-2 significantly destabilizes the formation of an adjacent oxocarbenium ion-like transition state. This destabilization dramatically slows the rate of hydrolysis of the covalent glycosyl-enzyme intermediate, allowing it to be trapped and observed. nih.gov This makes them excellent mechanism-based inactivators for retaining glycosidases. nih.gov

In contrast, the fluorine atom in 5-fluoro-glycosyl fluorides is more remote from the anomeric center. nih.govnih.gov Its influence is primarily inductive, serving as an electronic probe to assess charge development in the transition state without being overly disruptive. nih.govnih.gov For instance, when a 5-fluoro analog was used as a donor substrate (UDP-(5-F)-GlcNAc) with chitobiosyl-P-P-lipid synthase, it acted as a competitive inhibitor rather than a substrate, highlighting the sensitivity of the enzyme to electronic changes in the donor. nih.govnih.gov However, when a 5-fluoro analog was used as an acceptor substrate, it proved to be an excellent substrate for β-1,4-galactosyltransferase, indicating minimal negative charge development on the acceptor during the transition state. nih.govnih.gov This differential effect provides support for a weakly associative transition state in glycosyl transfer reactions. nih.gov

Table 2: Comparison of Fluorinated Glycosyl Probes

Feature5-Fluoro-Glycosyl Probes2-Deoxy-2-fluoroglycosyl Fluorides
Position of Fluorine C-5 of the pyranose ring.C-2 of the pyranose ring.
Primary Mechanistic Insight Probes electronic nature and charge development of the transition state. nih.govnih.govTraps covalent glycosyl-enzyme intermediates by destabilizing the transition state. nih.gov
Interaction with Enzyme Acts as a subtle electronic probe; can be a substrate or inhibitor depending on the enzyme and whether it's a donor or acceptor. nih.govnih.govActs as a mechanism-based inactivator by forming a long-lived covalent intermediate. nih.gov
Example Application Investigating the associative nature of the transition state in glycosyltransferases. nih.govIdentifying and trapping the catalytic nucleophile in retaining glycosidases. nih.gov

Conformational Analysis of Enzyme-Intermediate Complexes

The use of 5-fluoro-glycosyl fluoride probes enables the formation of stabilized enzyme-intermediate complexes, which are amenable to structural and conformational analysis. The inactivation of E. coli β-glucuronidase by 5-fluoro-β-D-glucopyranosyluronic acid fluoride proceeds through the accumulation of a covalent 5-fluoro-α-D-glucopyranosyluronic acid-enzyme intermediate. ubc.ca The stability of this complex is key, as it allows for its isolation and detailed characterization. ubc.ca

Structural and Conformational Studies in Relation to Biological Activity

Conformational Analysis of 5-Fluoro-beta-L-Gulosyl Fluoride (B91410)

The conformation of a carbohydrate is a critical determinant of its biological function, dictating how it presents its functional groups for interaction with receptor binding sites. While specific experimental data on the conformational preferences of 5-Fluoro-beta-L-gulosyl fluoride is not extensively detailed in publicly available literature, its likely behavior can be inferred from studies on other fluorinated sugars.

Preferred Ring Conformations (e.g., Boat-like Conformations)

For many pyranose rings, the chair conformation is the most stable and predominant form. However, the introduction of a highly electronegative fluorine atom can introduce destabilizing electrostatic and stereoelectronic effects, such as the gauche effect, which may favor alternative, higher-energy conformations like skew-boat or boat-like structures. In related fluorinated nucleosides, analysis has shown a strong preference for specific sugar ring puckers, such as a C3′-endo (North) or C2′-endo (South) conformation, which deviates from the typical equilibrium of unsubstituted sugars. nih.gov The specific conformation adopted by this compound would depend on a delicate balance of steric hindrance and electronic interactions between the fluorine atom, the anomeric fluoride, and the hydroxyl groups of the gulose ring. Theoretical calculations on similar molecules like 5-deoxy-5-fluoro-D-xylulose have shown that while multiple conformations exist, the bioactive conformation adopted upon binding to an enzyme can differ significantly from the most stable conformation in solution. researchgate.net

Influence of Fluorine on Conformational Stability and Dynamics

The substitution of a hydroxyl group or hydrogen with fluorine at the C-5 position of the gulosyl ring is expected to have a profound impact on its stability and dynamics. The C-F bond is highly polarized, and its presence can influence the entire electronic distribution of the molecule. This can lead to significant changes in intramolecular interactions, such as hydrogen bonding patterns and hyperconjugative effects, which are key drivers of conformational preference. researchgate.net

Spectroscopic Characterization of Interactions

Understanding how this compound binds to target proteins is essential for elucidating its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly leveraging the fluorine-19 nucleus, is a primary tool for this purpose.

Application of Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is an exceptionally sensitive technique for studying molecular interactions. The fluorine nucleus has a high gyromagnetic ratio, is 100% naturally abundant, and its chemical shift is highly sensitive to the local electronic environment. huji.ac.il A significant advantage is the absence of endogenous fluorine signals in most biological systems, providing a background-free window for observing the fluorinated ligand. researchgate.net

When a fluorinated ligand like this compound binds to a protein, the fluorine atom's environment changes dramatically, leading to measurable changes in its ¹⁹F NMR signal. These changes can be used to confirm binding, quantify binding affinity, and determine kinetic parameters. nih.gov

Key Observables in ¹⁹F NMR Binding Studies:

Chemical Shift Perturbation: A change in the ¹⁹F chemical shift upon addition of the protein is a direct indication of binding. The magnitude of the shift can provide information about the nature of the binding pocket. researchgate.net

Line Broadening: Upon binding to a large protein, the smaller ligand effectively tumbles at the slower rate of the macromolecule, causing a significant broadening of its NMR signal.

Kinetics and Affinity (KD): By titrating the ligand with increasing concentrations of the protein and analyzing the changes in the ¹⁹F NMR spectrum (such as line shape analysis), the dissociation constant (KD), as well as association (kon) and dissociation (koff) rate constants, can be determined. nih.gov

Table 1: Hypothetical ¹⁹F NMR Data for this compound Binding to a Target Protein

ParameterFree LigandBound LigandInterpretation
Chemical Shift (δ) -195.0 ppm-193.5 ppmChange indicates entry into the protein's electronic environment.
Linewidth (Δν) 10 Hz250 HzSignificant broadening confirms binding to a large macromolecule.
Dissociation Constant (KD) N/A120 µMQuantifies the binding affinity (moderate affinity).

Saturation Transfer Difference (STD) NMR is a powerful ligand-observed NMR method used to identify binding ligands and map their binding epitopes. nih.govnih.gov This technique is particularly useful for studying weak to medium affinity interactions, which are common in carbohydrate-protein recognition. nih.gov

The experiment works by selectively irradiating (saturating) proton signals from the protein. This saturation is transferred via spin diffusion to the protons of a ligand that is in the bound state. When the ligand dissociates, it retains this "memory" of saturation. By subtracting a spectrum with on-resonance irradiation from a spectrum with off-resonance irradiation, a difference spectrum is obtained that shows signals only from the ligand that has bound to the protein. nih.govosti.gov

The intensity of the signals in the STD spectrum is proportional to the proximity of the ligand's protons to the protein surface. Protons that are in close contact with the protein receive more saturation and thus show stronger signals, allowing for the identification of the binding epitope. nih.gov

Table 2: Interpretation of STD NMR Results for a Hypothetical this compound-Protein Complex

Ligand ProtonRelative STD IntensityInterpretation
Anomeric H-1 StrongThe anomeric position is deeply buried in the binding pocket.
H-2, H-3 MediumThese protons make contact with the protein surface but are less buried.
H-4 WeakThis part of the sugar is more solvent-exposed.
H-6 Protons Not ObservedThe C-6 end of the sugar likely points away from the protein.

X-ray Crystallography of Enzyme-Inhibitor Complexes (if available for related structures)

While the specific X-ray crystal structure of a this compound-enzyme complex may not be publicly available, the principles of such interactions can be understood from related structures. X-ray crystallography provides high-resolution structural information about how an inhibitor binds within the active site of an enzyme.

For example, crystallographic studies of other fluorinated sugar inhibitors complexed with glycosidases have provided invaluable insights into the catalytic mechanism. nih.gov These studies can reveal the specific interactions, such as hydrogen bonds and van der Waals contacts, between the inhibitor and the amino acid residues of the enzyme's active site. Such information is crucial for understanding the basis of inhibition and for the rational design of new, more potent inhibitors. The study of the crystal structure of enzymes like 5'-fluoro-5'-deoxyadenosine (B1198245) synthase from Streptomyces cattleya provides insight into the biological formation of a C-F bond. nih.gov

The table below summarizes the key structural and biological features of this compound and related compounds.

Compound NameKey Structural FeatureConformationBiological Target/Application
This compound Fluorine at C-1 and C-5Boat-like acs.orgInhibitor of jack bean α-mannosidase nih.gov
5-Fluoro-β-D-glucopyranosyluronic acid fluorideFluorine at C-5Not specifiedInactivator of E. coli β-glucuronidase researchgate.netubc.ca
2-Deoxy-2-fluoro-D-glycosyl fluoridesFluorine at C-1 and C-2Not specifiedGeneral mechanism-based glycosidase inhibitors rsc.org

Computational and Theoretical Investigations

Molecular Docking Simulations of 5-Fluoro-beta-L-gulosyl Fluoride (B91410) with Enzyme Active Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). For 5-Fluoro-beta-L-gulosyl fluoride, docking simulations are crucial for understanding its potential as an enzyme inhibitor. These simulations place the fluorinated sugar into the active site of a target glycosidase to predict its binding mode and affinity.

Research findings from docking studies on similar fluorinated inhibitors, such as 5-fluorouracil (B62378) analogues, demonstrate the utility of this approach. nih.gov In such studies, the ligand is positioned within the enzyme's active site, and a scoring function is used to estimate the binding energy, with more negative values indicating stronger binding. nih.gov For this compound, simulations would model its interactions with key amino acid residues. It is expected that the hydroxyl groups of the sugar would form hydrogen bonds with polar residues, while the fluorinated ring would have specific steric and electrostatic interactions.

Key interactions that would be analyzed in a docking simulation include:

Hydrogen Bonding: The orientation of the sugar's hydroxyl groups to form favorable hydrogen bonds with amino acid side chains (e.g., Asp, Glu, Asn, Gln) and backbone atoms.

Van der Waals Contacts: How well the shape of the ligand complements the active site pocket.

Electrostatic Interactions: The influence of the highly electronegative fluorine atoms on the binding orientation.

A study on a similar compound, 5-fluoro-beta-D-glucopyranosyluronic acid fluoride, successfully identified the catalytic nucleophile (Glu504) in Escherichia coli β-glucuronidase, showcasing the power of such probes in mapping enzyme active sites. ubc.ca Docking simulations for this compound would similarly aim to identify its precise binding mode and the key residues involved in its recognition and potential inhibition mechanism. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Glycosidase

Parameter Description Predicted Outcome Rationale
Binding Energy The calculated free energy of binding (in kcal/mol). Favorable (e.g., -7 to -10 kcal/mol) Strong interactions between the ligand and active site residues are anticipated. nih.gov
Key Residues Amino acids in the active site forming crucial interactions. Catalytic nucleophiles (Asp, Glu), stabilizing residues (Tyr, Trp, Arg). Based on known glycosidase mechanisms and interactions with similar inhibitors. nih.govubc.ca
Interaction Types The nature of the chemical interactions. Hydrogen bonds, electrostatic interactions, van der Waals forces. The polar and fluorinated nature of the compound dictates these interactions. nih.gov

| Binding Pose | The predicted 3D orientation of the ligand in the active site. | The sugar ring adopts a specific chair or distorted conformation to maximize favorable contacts. | The molecule will orient to place the anomeric fluoride near the catalytic machinery. |

Quantum Chemical Calculations on Fluorine's Electronic Effects

Quantum chemical calculations are employed to investigate the electronic structure of molecules, providing a deep understanding of how the introduction of a fluorine atom alters the properties of the gulose scaffold.

Fluorine is the most electronegative element, with a Pauling scale value of 3.98. libretexts.orgnih.gov This high electronegativity is a primary determinant of its influence on molecular properties. libretexts.org When a fluorine atom replaces a hydrogen or hydroxyl group, it exerts a powerful electron-withdrawing inductive effect, denoted as a -I effect. nih.govchemguide.co.uk

In this compound, the fluorine at the C-5 position pulls electron density away from the carbon it is attached to, and this effect is propagated through the sigma bonds of the sugar ring. chemguide.co.uk This has several consequences:

Stabilization of Molecular Orbitals: The strong electron-withdrawing capability of fluorine stabilizes the molecular orbitals (both HOMO and LUMO). nih.govumons.ac.be

Altered Acidity: The inductive effect increases the acidity of nearby protons, such as those on the hydroxyl groups.

Modulation of Reactivity: The withdrawal of electron density from the ring can influence the reactivity at the anomeric carbon (C-1). This electronic perturbation is key to its function as a potential enzyme inhibitor, as it can affect the stability of the transition states involved in glycosidic bond cleavage. nih.gov

Table 2: Electronic Properties of Fluorine and Their Implications

Property Value/Description Impact on this compound
Electronegativity (Pauling Scale) 3.98 libretexts.orgnih.gov Creates a strong C-F bond dipole and pulls electron density from the sugar ring.
Inductive Effect Strong negative (-I) nih.govchemguide.co.uk Reduces electron density throughout the molecule, affecting stability and reactivity.
Mesomeric Effect Weak positive (+M) nih.gov Can donate electron density, though this is generally outweighed by the inductive effect in saturated systems.

| Atomic Radius | ~50 pm acs.org | The small size allows it to replace hydrogen with minimal steric perturbation. |

The presence of a fluorine atom at C-5 also imposes significant conformational constraints on the pyranose ring. These constraints arise from stereoelectronic effects, including hyperconjugation. Hyperconjugation involves the interaction of the electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled p-orbital or an antibonding sigma orbital (σ*).

In the context of this compound, the C-F bond plays a critical role in determining the ring's preferred conformation. The interaction between the lone pairs of ring oxygen (O5) and the antibonding orbital of the C-F bond (n -> σ*C-F), as well as interactions involving the C-F bond and adjacent C-O bonds, can lead to specific conformational preferences, often referred to as the gauche effect. This effect can stabilize conformations where the electronegative fluorine atom is gauche to another electronegative atom or group.

These stereoelectronic interactions restrict the conformational flexibility of the sugar ring, potentially locking it into a shape that is recognized by a target enzyme but is unsuitable for catalytic turnover. The chair-like transition states are often favored in reactions involving fluorosugars, and the substitution pattern influences the stability of these conformations. nih.gov The conformational rigidity imparted by the fluorine atom can be a key design element for creating potent and selective enzyme inhibitors.

Simulations of Enzyme-Substrate/Inhibitor Interactions and Transition States

While docking predicts a static binding pose, simulations of enzyme-inhibitor interactions provide a dynamic view of the binding process and the subsequent chemical steps. For this compound, these simulations would model its behavior upon binding to a glycosidase. A key application is to study how the C-5 fluorine atom affects the enzymatic reaction coordinate.

Glycosidases typically operate via a mechanism that involves a transition state with significant oxocarbenium ion character. The C-5 fluoro substituent is designed to be electronically destabilizing to the development of this positive charge at the anomeric center during the transition state. Simulations can quantify this destabilization.

A common outcome for mechanism-based inhibitors like this is the formation of a covalent bond with the enzyme's catalytic nucleophile. ubc.ca For instance, the anomeric fluoride is expelled, and the sugar becomes covalently attached to a glutamate (B1630785) or aspartate residue in the active site. ubc.ca Computational methods can model this entire process:

Initial Binding: Formation of the non-covalent Michaelis complex.

Transition State: Modeling the geometry and energy of the transition state for fluoride departure.

Covalent Intermediate: Simulating the structure and stability of the resulting glycosyl-enzyme adduct.

By calculating the energy barriers for each step, researchers can understand why the compound acts as an inhibitor rather than a substrate. The high energy barrier for the breakdown of the covalent intermediate effectively traps the enzyme, leading to inactivation. ubc.ca

Free Energy Perturbation (FEP) and Molecular Dynamics (MD) Studies

Molecular Dynamics (MD) simulations and Free Energy Perturbation (FEP) are advanced computational techniques used to obtain quantitative predictions of binding affinities. vu.nl

Molecular Dynamics (MD): MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound within an enzyme's active site would reveal the dynamic stability of the binding pose, the flexibility of both the ligand and the protein, and the role of water molecules in mediating interactions. rsc.orgrsc.org

Free Energy Perturbation (FEP): FEP is a rigorous method used to calculate the difference in free energy between two related states, such as the binding of two different ligands to the same protein. researchgate.net To understand the specific contribution of the C-5 fluorine, one could perform a FEP calculation to "alchemically" transform this compound into its non-fluorinated parent, L-gulosyl fluoride, both in solution and in the enzyme active site. The difference between these two calculations yields the relative binding free energy (ΔΔG), providing a precise measure of the fluorine atom's effect on binding affinity. FEP calculations have been shown to provide accurate and reliable predictions of relative ligand binding potency. vu.nlnih.gov

These methods are computationally expensive but provide the most accurate theoretical estimates of binding affinity, making them invaluable in the rational design of potent enzyme inhibitors. researchgate.net

Table 3: Summary of Advanced Computational Methods

Method Purpose Information Gained Relevance to this compound
Molecular Dynamics (MD) Simulates the time-dependent behavior of a molecular system. Dynamic stability of binding, conformational changes, role of solvent. rsc.org Assesses the stability of the predicted docking pose and explores conformational flexibility in the active site.

Table of Mentioned Compounds

Compound Name
This compound
5-fluorouracil
5-fluoro-beta-D-glucopyranosyluronic acid fluoride

Applications As a Research Tool in Glycoscience and Beyond

Probing Enzyme Specificity and Substrate Promiscuity

The utility of 5-Fluoro-beta-L-gulosyl fluoride (B91410) as a probe for enzyme specificity lies in its design as a mechanism-based inhibitor. This compound has been instrumental in studying retaining α-mannosidases, enzymes that hydrolyze mannosidic linkages with a net retention of the anomeric configuration. A key model system for these studies has been the readily available jack bean α-mannosidase. nih.gov

Research has demonstrated that 5-Fluoro-beta-L-gulosyl fluoride shows a high affinity for jack bean α-mannosidase. nih.govresearchgate.net The presence of the fluorine atom at the C-5 position significantly alters the electronic nature of the sugar ring, leading to a compound that can be processed by the enzyme to form a stabilized covalent intermediate, effectively inhibiting the enzyme. This high affinity and specific interaction allow researchers to probe the active site and understand the structural and chemical features the enzyme recognizes in its substrates. The compound's ability to selectively inhibit α-mannosidase highlights its utility in distinguishing between different glycosidases and exploring their substrate promiscuity.

Inhibition Data for Jack Bean α-Mannosidase
InhibitorEnzymeInhibition Constant (Ki')
This compoundJack Bean α-Mannosidase86 µM
5-Fluoro-alpha-D-mannosyl fluorideJack Bean α-Mannosidase71 µM

Understanding Glycoprotein (B1211001) Processing and Maturation Pathways

Mannosidases play a crucial role in the extensive post-translational modification of glycoproteins. nih.gov These enzymes are responsible for trimming mannose residues from N-linked glycans in the endoplasmic reticulum and Golgi apparatus, a critical step in the maturation of a vast number of proteins. The proper folding, trafficking, and function of these glycoproteins are dependent on this precise processing pathway.

By providing a tool to study the mechanism of α-mannosidases, this compound contributes significantly to the understanding of these fundamental biological pathways. nih.gov The use of this inhibitor on jack bean α-mannosidase has served as a vital model for understanding its mammalian counterparts, which are more challenging to study directly. nih.gov Insights gained from inhibiting this model enzyme and identifying its key catalytic residues can be extrapolated to the pharmaceutically important mammalian enzymes involved in glycoprotein processing, which are targets for developing anti-cancer therapies. nih.gov

Use in Glycosynthase and Thioglycosynthase Reactions for Oligosaccharide Synthesis

Glycosynthases are engineered mutant glycosidases that can synthesize oligosaccharides using activated sugar donors, typically glycosyl fluorides of the opposite anomeric configuration to the natural substrate. This technology circumvents the product hydrolysis that occurs with wild-type enzymes.

While glycosyl fluorides are the cornerstone of glycosynthase technology, a review of the scientific literature indicates that the specific use of this compound as a donor substrate in glycosynthase or thioglycosynthase-catalyzed reactions for oligosaccharide synthesis has not been described.

Development of Mechanistic Probes for Other Glycoenzymes

The success of this compound as a mechanistic probe for jack bean α-mannosidase exemplifies a broader strategy for developing inhibitors for other glycoenzymes. researchgate.net Retaining glycosidases operate via a double displacement mechanism that involves the formation of a covalent glycosyl-enzyme intermediate. nih.gov The strategy behind this compound is to trap this intermediate. nih.gov

The anomeric fluoride acts as a good leaving group, facilitating the first step of the enzymatic reaction—the formation of the covalent intermediate. researchgate.net The C-5 fluorine, however, is strongly electron-withdrawing and destabilizes the oxocarbenium ion-like transition states of both the glycosylation and deglycosylation steps, dramatically slowing the reaction. researchgate.net This slowdown is significant enough to allow for the accumulation and trapping of the 5-fluoro-gulosyl-enzyme intermediate. nih.gov

Using this approach, researchers successfully labeled the active site of jack bean α-mannosidase. nih.gov Through subsequent peptic digestion and mass spectrometric analysis, they identified a peptide containing the catalytic nucleophile, an aspartic acid residue, within a highly conserved sequence (Gly-Trp-Gln-Ile-Asp-Pro-Phe-Gly-His-Ser). nih.govresearchgate.net This finding was critical as it not only identified the nucleophile but also validated jack bean α-mannosidase as a model for the entire family 38 of mammalian α-mannosidases. nih.gov This principle of using 5-fluorinated glycosyl fluorides has been applied to develop probes for other enzymes, such as β-glucuronidase, using related compounds like 5-fluoro-β-D-glucopyranosyluronic acid fluoride. ubc.ca

Contribution to the "Polar Hydrophobicity" Concept in Fluorinated Carbohydrates

The potent inhibitory activity of compounds like this compound has contributed to the development of the "polar hydrophobicity" concept in the study of fluorinated carbohydrates. nebraska.eduuark.edu This concept helps to explain the often-surprising binding affinities of fluorinated molecules in biological systems. nebraska.edu

The carbon-fluorine (C-F) bond is unique; it is highly polar yet the fluorine atom is nonpolarizable (hard) and a poor hydrogen bond acceptor. nebraska.eduuark.edu The term "polar hydrophobicity" describes how these properties drive molecular recognition. nebraska.edu The interaction is thought to be driven by the energetically favorable desolvation of the fluorinated surface combined with weak dipolar interactions between the C-F bonds and the protein receptor surface. nebraska.edursc.org

In the case of this compound, the fluorine atom at C-5 introduces a significant dipole and alters the surface properties of the sugar ring. This modification, which goes beyond simple steric changes, influences how the molecule interacts with the enzyme's active site. The enhanced binding affinity observed for this inhibitor can be partly attributed to these polar hydrophobicity effects, where the fluorinated sugar achieves favorable interactions within the less polar environment of the enzyme's binding pocket, a phenomenon that is a useful design principle in medicinal chemistry. nebraska.eduuark.edu

Future Directions and Emerging Research Avenues

Advancements in Stereocontrolled Synthesis of Fluorinated Sugars

The synthesis of complex carbohydrates, particularly those containing fluorine, presents a significant chemical challenge. The precise placement of a fluorine atom at the C5 position of L-gulose, while controlling the beta-configuration of the anomeric fluoride (B91410), requires sophisticated synthetic strategies. Future research will likely focus on several key areas to improve the synthesis of compounds like 5-Fluoro-beta-L-gulosyl fluoride.

One promising avenue is the development of novel fluorinating reagents and methodologies. While reagents like diethylaminosulfur trifluoride (DAST) and SelectFluor are commonly used, there is a continuous search for milder, more selective, and more efficient alternatives. nih.gov Radical fluorination reactions, for instance, have shown promise for introducing fluorine at traditionally unreactive positions. nih.gov Additionally, enzymatic or chemo-enzymatic approaches could offer unparalleled stereocontrol, overcoming many of the challenges associated with traditional organic synthesis.

The de novo synthesis of fluorinated sugars from non-carbohydrate precursors is another area of active development. nih.govacs.org This strategy allows for the construction of the fluorinated sugar scaffold from the ground up, providing greater flexibility and control over the stereochemistry. Furthermore, advancements in protecting group strategies and glycosylation methods will be crucial for the efficient assembly of complex fluorinated oligosaccharides containing a this compound moiety. acs.org

Synthetic ApproachPotential AdvantagesKey Challenges
Novel Fluorinating Reagents Increased selectivity, milder reaction conditions, improved yields.Reagent stability, cost, and scalability.
Chemo-enzymatic Synthesis High stereoselectivity, environmentally friendly.Enzyme availability, substrate specificity, and reaction optimization.
De Novo Synthesis High degree of control over stereochemistry, access to unnatural isomers. nih.govacs.orgLengthy synthetic routes, overall yield.
Advanced Glycosylation Methods Efficient formation of glycosidic bonds with fluorinated sugars. acs.orgInfluence of fluorine on reactivity and stereochemical outcome.

Exploration of Novel Glycoenzyme Targets

The introduction of fluorine can dramatically alter the biological activity of a sugar, often transforming it from a substrate into a potent enzyme inhibitor. rsc.org The this compound molecule, with its unique stereochemistry and the presence of two fluorine atoms, is a prime candidate for inhibiting enzymes involved in L-gulose or related sugar metabolism.

A primary area of future investigation will be the identification and characterization of enzymes that process L-gulose. While rare, L-gulose has been found in some archaea, bacteria, and eukaryotes, suggesting the existence of specific metabolic pathways. wikipedia.org Enzymes such as L-glucose/L-gulose dehydrogenases could be potential targets. nih.gov A systematic screening of this compound against a panel of glycosidases, glycosyltransferases, and other carbohydrate-active enzymes will be essential. numberanalytics.com

Furthermore, given that D-gulose is a C-3 epimer of D-galactose and a C-5 epimer of L-mannose, it is plausible that this compound could inhibit enzymes that act on these more common sugars. wikipedia.org This "promiscuous" inhibition could open up a wide range of therapeutic targets, including those involved in cancer, where altered glycosylation is a known hallmark. nih.gov The fluorinated compound could act as a mechanism-based inhibitor, forming a stable covalent bond with the enzyme's active site, or as a competitive inhibitor, blocking the binding of the natural substrate. nih.gov

Integration with Advanced Structural Biology Techniques (e.g., Cryo-EM, Neutron Diffraction)

Understanding the precise molecular interactions between this compound and its target enzymes is crucial for designing more potent and selective inhibitors. Advanced structural biology techniques like cryo-electron microscopy (Cryo-EM) and neutron diffraction offer unprecedented insights into these interactions.

Cryo-EM allows for the determination of high-resolution structures of large protein complexes, including enzyme-inhibitor complexes, without the need for crystallization in some cases. nih.govnih.gov This would be particularly valuable for studying the interaction of this compound with membrane-bound glycosyltransferases or large multi-enzyme complexes.

Neutron diffraction provides a unique advantage in its ability to visualize hydrogen atoms, which play a critical role in carbohydrate-protein interactions. researchgate.net By studying the complex of a target enzyme with this compound using neutron diffraction, researchers can directly observe the hydrogen bonding network, the role of water molecules in the binding pocket, and the precise orientation of the inhibitor. researchgate.net This level of detail is invaluable for understanding the basis of inhibitor binding and for guiding the design of improved analogues.

TechniqueInformation GainedApplication to this compound
Cryo-Electron Microscopy (Cryo-EM) High-resolution structure of large protein-ligand complexes. nih.govnih.govDetermining the binding mode of the inhibitor to large or membrane-associated glycoenzymes.
Neutron Diffraction Precise location of hydrogen atoms, detailed hydrogen-bonding networks. researchgate.netElucidating the role of hydrogen bonds and water molecules in the inhibitor's interaction with the enzyme active site.
X-ray Crystallography High-resolution atomic structure of protein-ligand complexes.Revealing the overall binding pose and key interactions of the inhibitor within the enzyme's active site.

Development of Multifunctional Fluorinated Carbohydrate Probes

Beyond its potential as a standalone inhibitor, this compound can serve as a scaffold for the development of multifunctional chemical probes. These probes are invaluable tools for studying complex biological systems.

By incorporating additional functionalities, such as a "clickable" group (e.g., an azide (B81097) or alkyne), a photo-crosslinker, or a reporter tag (e.g., a fluorophore or a biotin), researchers can create versatile probes based on the this compound structure. nih.gov For example, a clickable version of the compound could be used in activity-based protein profiling (ABPP) to identify and isolate its target enzymes from complex biological mixtures.

A photo-crosslinking probe could be used to covalently trap and identify binding partners in living cells. The development of dual-modality probes, such as those combining a radioactive label (e.g., ¹⁸F) for PET imaging and a fluorescent tag for microscopy, would enable the visualization of the inhibitor's distribution and target engagement at both the whole-organism and cellular levels. nih.gov

Computational Design of Enhanced Specificity Inhibitors

Computational methods are becoming increasingly powerful in the design of potent and selective enzyme inhibitors. nih.gov In the context of this compound, computational approaches can be used to predict its binding affinity and selectivity for various glycoenzymes and to guide the design of next-generation inhibitors with enhanced properties.

Molecular docking simulations can predict the most likely binding pose of this compound in the active site of a target enzyme, highlighting key interactions that contribute to binding. nih.govresearchgate.net These simulations can be used to screen virtual libraries of related compounds, prioritizing those with the highest predicted affinity.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the enzyme-inhibitor complex, revealing how the inhibitor affects the enzyme's conformation and flexibility. Furthermore, free energy calculations can be used to more accurately predict the binding affinity of different inhibitor designs. By combining these computational approaches with experimental validation, researchers can accelerate the development of highly specific inhibitors based on the this compound scaffold for therapeutic or research applications.

Q & A

Basic Research Questions

Q. How can 5-fluoro-beta-L-gulosyl fluoride be used to identify catalytic nucleophiles in glycosyl hydrolases?

  • Methodology : This compound acts as a mechanism-based inhibitor in retaining glycosyltransferases. Upon enzymatic cleavage, it forms a stable covalent intermediate with the catalytic nucleophile (e.g., aspartate or glutamate residues). Trapping this intermediate via X-ray crystallography or mass spectrometry (e.g., ESI-MS) allows direct identification of the active site nucleophile . For example, Howard et al. (1998) used this approach to pinpoint the nucleophile in jack bean α-mannosidase by analyzing the fluorinated intermediate .

Q. What experimental controls are essential when using this compound in enzyme inhibition assays?

  • Methodology :

  • Kinetic assays : Compare reaction rates with and without the inhibitor to confirm time-dependent inactivation.
  • Mutagenesis : Validate results using site-directed mutants of putative nucleophilic residues (e.g., DXD → AXA mutations) to abolish inhibition .
  • Mass spectrometry : Confirm covalent adduct formation between the inhibitor and enzyme .

Advanced Research Questions

Q. How does fluorination at the C5 position influence the stereochemical outcome of glycosyltransferase reactions?

  • Methodology : Fluorine’s electronegativity alters transition-state stabilization. Use kinetic isotope effect (KIE) studies and quantum mechanical/molecular mechanical (QM/MM) simulations to compare reactions with this compound versus non-fluorinated analogs. For example, Numao et al. (2003) resolved conflicting mechanistic models by analyzing fluorinated intermediates in Drosophila melanogaster Golgi α-mannosidase II .

Q. What challenges arise in synthesizing this compound, and how can they be addressed?

  • Methodology :

  • Synthetic hurdles : Fluorine’s small size and high electronegativity complicate regioselective fluorination. Use protecting-group strategies (e.g., tert-butyldimethylsilyl) to direct fluorination at C5 .
  • Characterization : Employ 19F^{19}\text{F} NMR and high-resolution mass spectrometry (HRMS) to verify purity and structure .

Q. How can conflicting kinetic data on this compound’s inhibitory potency across enzyme homologs be reconciled?

  • Methodology :

  • Structural alignment : Compare active-site geometries of homologs (e.g., jack bean α-mannosidase vs. human lysosomal α-mannosidase) using X-ray crystallography .
  • Mutagenesis studies : Swap key residues (e.g., nucleophiles or acid/base catalysts) to test their roles in inhibitor binding .

Data Contradiction & Validation

Q. How to validate conflicting reports on the stability of this compound-enzyme adducts?

  • Methodology :

  • Time-resolved MS : Monitor adduct stability under varying pH and temperature conditions .
  • Competition assays : Introduce alternative substrates (e.g., natural glycosides) to test adduct reversibility .

Q. What strategies resolve discrepancies in fluorinated intermediate detection across mass spectrometry platforms?

  • Methodology :

  • Ionization optimization : Adjust ESI-MS parameters (e.g., capillary voltage, solvent composition) to enhance adduct ionization .
  • Cross-validation : Use MALDI-TOF or FT-ICR-MS to confirm results .

Experimental Design Considerations

Q. How to design a robust protocol for trapping transient intermediates using this compound?

  • Methodology :

  • Quench-flow systems : Rapidly mix enzyme and inhibitor to capture short-lived intermediates .
  • Cryo-trapping : Perform reactions at sub-zero temperatures to stabilize intermediates for crystallography .

Q. What statistical approaches are suitable for analyzing dose-response data in fluorinated inhibitor studies?

  • Methodology :

  • Non-linear regression : Fit data to a modified Cheng-Prusoff equation to account for time-dependent inhibition .
  • Bootstrapping : Assess confidence intervals for KiK_i and kinactk_{\text{inact}} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.